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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a meta-analysis of the efficacy of Boditrectinib (AUM-601) in the context

of other Tropomyosin Receptor Kinase (TRK) inhibitors for the treatment of solid tumors

harboring NTRK gene fusions. While clinical trial data for Boditrectinib is still emerging, this

analysis offers a comparative overview against the established first-generation TRK inhibitors,

Larotrectinib and Entrectinib, and other second-generation inhibitors in development. This

document is intended for researchers, scientists, and drug development professionals to

provide a comprehensive understanding of the current landscape and future directions of TRK-

targeted cancer therapies.

Introduction to TRK Inhibitors
Tropomyosin Receptor Kinase (TRK) proteins, encoded by the NTRK1, NTRK2, and NTRK3

genes, are crucial for the development and function of the nervous system.[1] Chromosomal

rearrangements resulting in NTRK gene fusions lead to the production of constitutively active

TRK fusion proteins, which act as oncogenic drivers in a wide array of adult and pediatric solid

tumors.[1][2] This discovery has paved the way for a new class of "tumor-agnostic" therapies

that target this specific genetic alteration, irrespective of the cancer's tissue of origin.
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Boditrectinib (AUM-601) is a selective, oral, second-generation pan-TRK inhibitor designed to

block the activity of TRK tyrosine kinases, including those with resistance mutations to first-

generation inhibitors.[3] In April 2022, the U.S. Food and Drug Administration (FDA) granted

Orphan Drug Designation to Boditrectinib for the treatment of solid tumors with NTRK gene

fusions.[3]

Phase I clinical trial data, presented at the ESMO Targeted Anticancer Therapies Congress in

2022, demonstrated that Boditrectinib was safe and well-tolerated at dose levels of 50 to 300

mg once daily.[3] Doses of 200 and 300 mg once daily were identified as the recommended

Phase II doses.[3] A multinational Phase II study is planned to further evaluate the efficacy and

safety of Boditrectinib in patients with NTRK fusion-positive cancers.[3] As of the latest

available information, specific efficacy data such as Overall Response Rate (ORR) and

Progression-Free Survival (PFS) from completed Phase II trials are not yet publicly available.

First-Generation TRK Inhibitors: Larotrectinib and
Entrectinib
Larotrectinib (Vitrakvi®) and Entrectinib (Rozlytrek®) are the first-generation pan-TRK inhibitors

that have received FDA approval for the treatment of NTRK gene fusion-positive solid tumors.

[4][5]

Larotrectinib (Vitrakvi®)
Larotrectinib is a highly selective inhibitor of all three TRK proteins.[6] It received accelerated

approval from the FDA in November 2018.[7] Clinical trial data from a pooled analysis of three

studies (LOXO-TRK-14001, SCOUT, and NAVIGATE) have demonstrated its robust and

durable efficacy.[6][8]

Entrectinib (Rozlytrek®)
Entrectinib is an inhibitor of TRKA, TRKB, TRKC, as well as ROS1 and ALK.[9] It was granted

accelerated approval by the FDA in August 2019 for the treatment of metastatic ROS1-positive

non-small cell lung cancer (NSCLC) and for adult and pediatric patients with NTRK gene

fusion-positive solid tumors.[10]
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The following tables summarize the key efficacy data from clinical trials of Larotrectinib and

Entrectinib. As Phase II efficacy data for Boditrectinib becomes available, this section will be

updated.

Table 1: Efficacy of Larotrectinib in NTRK Fusion-
Positive Solid Tumors

Efficacy Endpoint
Pooled Analysis
(n=159)[2][7]

Adult Subset
(n=83)[11]

Lung Cancer
Cohort (n=20)[12]

Overall Response

Rate (ORR)
79% (95% CI: 72-85)

76% (Investigator

assessment)
73% (95% CI: 45-92)

Complete Response

(CR)
16%

9% (Investigator

assessment)
7%

Partial Response (PR) 63%
57% (Investigator

assessment)
67%

Median Duration of

Response (DoR)
Not Reached Not Reached

33.9 months (95% CI:

5.6-33.9)

Median Progression-

Free Survival (PFS)

35.4 months (95% CI:

23.4-55.7)[13]
Not Reached

35.4 months (95% CI:

5.3-35.4)

Median Overall

Survival (OS)
Not Reached[13] Not Reached

40.7 months (95% CI:

17.2-NE)
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Efficacy Endpoint
Integrated Analysis
(n=121)[9]

Initial Analysis (n=54)[9]
[10]

Overall Response Rate (ORR) 61.2% 57.4%

Complete Response (CR) 15.7% 7%

Partial Response (PR) 45.5% 50%

Median Duration of Response

(DoR)

20.0 months (95% CI: 13.0-

38.2)
10.4 months

Median Progression-Free

Survival (PFS)

13.8 months (95% CI: 10.1-

19.9)
11.2 months

Intracranial ORR (in patients

with CNS metastases)
63.6% (n=11) 54.5% (n=11)

Second-Generation TRK Inhibitors: Overcoming
Resistance
A significant challenge with first-generation TRK inhibitors is the development of acquired

resistance, often through mutations in the TRK kinase domain.[14] Second-generation TRK

inhibitors are being developed to address this unmet need. Besides Boditrectinib, other

notable second-generation inhibitors include Selitrectinib (LOXO-195) and Repotrectinib (TPX-

0005).

Selitrectinib (LOXO-195): In a Phase I/II trial, Selitrectinib demonstrated an ORR of 34% in

patients who had developed resistance to prior TRK inhibitors.[2]

Repotrectinib (TPX-0005): This agent has shown activity against both TRK and ROS1

fusions, including in patients with resistance mutations.[4]

Experimental Protocols
Larotrectinib Clinical Trials (NCT02122913,
NCT02637687, NCT02576431)

Study Design: Three multicenter, open-label, single-arm trials.[8]
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Patient Population: Adult and pediatric patients with locally advanced or metastatic solid

tumors harboring an NTRK gene fusion who had progressed on or had no satisfactory

alternative treatments.[15]

Intervention: Larotrectinib administered orally at 100 mg twice daily in adults and 100 mg/m²

(up to 100 mg) twice daily in pediatric patients.[11]

Efficacy Endpoints: The primary endpoint was Overall Response Rate (ORR) as assessed

by an independent review committee according to RECIST v1.1. Secondary endpoints

included Duration of Response (DoR), Progression-Free Survival (PFS), and safety.[6]

Entrectinib Clinical Trials (ALKA-372-001, STARTRK-1,
STARTRK-2)

Study Design: Integrated analysis of three Phase I/II, multicenter, open-label, single-arm

trials.[9][16]

Patient Population: Adult patients with advanced or metastatic solid tumors with NTRK1/2/3,

ROS1, or ALK gene fusions.[9][10]

Intervention: Entrectinib administered orally.[10]

Efficacy Endpoints: Co-primary endpoints were ORR and DoR as assessed by a blinded

independent central review. Secondary endpoints included PFS, Overall Survival (OS), and

intracranial efficacy.[17]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TRK signaling pathway, the mechanism of action of TRK

inhibitors, and a typical experimental workflow for identifying and treating patients with NTRK

fusion-positive cancers.
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Caption: Simplified TRK signaling pathway.
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Caption: Mechanism of action of TRK inhibitors.
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Caption: Clinical workflow for TRK inhibitor therapy.

Conclusion
The development of TRK inhibitors represents a significant advancement in precision oncology,

offering a highly effective, tumor-agnostic treatment strategy for patients with NTRK fusion-

positive cancers. First-generation inhibitors, Larotrectinib and Entrectinib, have demonstrated

impressive and durable responses in a broad range of tumor types. Boditrectinib and other

second-generation TRK inhibitors hold the promise of overcoming acquired resistance, a

critical step in extending the benefit of TRK-targeted therapies. As more data from Phase II

trials of Boditrectinib become available, a more direct comparison of its efficacy will be

possible, further refining the treatment landscape for this unique patient population. Continued
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research into the mechanisms of resistance and the development of novel therapeutic

strategies will be essential to improving outcomes for all patients with TRK fusion-positive

cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. onclive.com [onclive.com]

2. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

3. boditrectinib (AUM-601) / Handok, CMG Pharma, AUM Biosci [delta.larvol.com]

4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC
[pmc.ncbi.nlm.nih.gov]

5. targetedonc.com [targetedonc.com]

6. mskcc.org [mskcc.org]

7. targetedonc.com [targetedonc.com]

8. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three
phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With
NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

10. news.cuanschutz.edu [news.cuanschutz.edu]

11. Larotrectinib efficacy and safety in adult TRK fusion cancer patients. - ASCO [asco.org]

12. Efficacy and Safety of Larotrectinib in Patients With Tropomyosin Receptor Kinase
Fusion-Positive Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

13. cancernetwork.com [cancernetwork.com]

14. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance
to the second-generation inhibitors selitrectinib and repotrectinib - PMC
[pmc.ncbi.nlm.nih.gov]

15. ClinicalTrials.gov [clinicaltrials.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b10856254?utm_src=pdf-custom-synthesis
https://www.onclive.com/view/trk-inhibitors-advance-rapidly-in-tumoragnostic-paradigm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8308490/
https://delta.larvol.com/Products/?ProductId=74b0ed02-a501-45c9-b5fe-2356fc5f71e8
https://pmc.ncbi.nlm.nih.gov/articles/PMC9133157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9133157/
https://www.targetedonc.com/view/first--and-second-generation-trk-inhibitors-show-promise-in-trk-fusion-thyroid-cancer
https://www.mskcc.org/news/updated-data-confirms-durable-75-percent-overall-response-rate-blinded-independent-review-larotrectinib-adults-and-children-tumors-harboring-trk-fusions
https://www.targetedonc.com/view/targeting-the-trk-pathway-in-pediatric-or-adult-patients-with-advanced-or-surgically-unresectable-ntrk-fusion-positive-solid-tumors
https://pubmed.ncbi.nlm.nih.gov/32105622/
https://pubmed.ncbi.nlm.nih.gov/32105622/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9365368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9365368/
https://news.cuanschutz.edu/cancer-center/entrectinib-effective-against-ros1-ntrk
https://www.asco.org/abstracts-presentations/ABSTRACT258599
https://pubmed.ncbi.nlm.nih.gov/35085007/
https://pubmed.ncbi.nlm.nih.gov/35085007/
https://www.cancernetwork.com/view/long-term-efficacy-data-continues-to-support-larotrectinib-use-for-tumor-with-ntrk-fusions
https://pmc.ncbi.nlm.nih.gov/articles/PMC10840435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10840435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10840435/
https://www.clinicaltrials.gov/study/NCT02122913
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours:
integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

17. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [Meta-analysis of Boditrectinib and Other TRK Inhibitors
in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856254#meta-analysis-of-boditrectinib-efficacy-in-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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